Edetate trisodium monohydrate

Description

Historical Context and Evolution of Aminopolycarboxylic Acid Chelating Agents

The development of aminopolycarboxylic acids as chelating agents marked a significant milestone in coordination chemistry. wikipedia.org The foundational work in this area can be traced back to the synthesis of EDTA by the Austrian chemist Ferdinand Münz in 1935. researchgate.netwikipedia.org Münz was seeking a substitute for citric acid for use in the textile industry and recognized that aminocarboxylic acids were superior chelating agents. wikipedia.orgeduchimica.it This led him to hypothesize that a polyaminopolycarboxylic acid would exhibit even stronger chelation properties. wikipedia.org His pioneering work involved reacting ethylenediamine (B42938) and chloroacetic acid. atamanchemicals.com

Following Münz's initial discovery, other researchers, such as Frederick C. Bersworth in the United States, developed more efficient synthesis methods, which propelled the commercial viability of EDTA. educhimica.it A widely used industrial synthesis involves the reaction of ethylenediamine, formaldehyde (B43269), and sodium cyanide. atamanchemicals.combakerpedia.com This process, along with variations like the two-step Singer synthesis, has enabled the large-scale production of EDTA and its salts. bakerpedia.com The term "chelation," derived from the Greek word for "claw," aptly describes the way these ligands bind to a central metal ion, forming a stable, ring-like structure. educhimica.itwikipedia.org This ability to sequester metal ions has made aminopolycarboxylic acids indispensable in various fields, including analytical chemistry, water treatment, and industrial processes. educhimica.itiastate.edu

Significance of Edetate Trisodium (B8492382) Monohydrate as a Polydentate Ligand

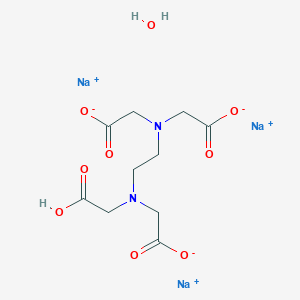

Edetate trisodium monohydrate is the trisodium salt of ethylenediaminetetraacetic acid and exists as a monohydrate crystalline solid. researchgate.netontosight.ai The parent acid, EDTA, is a hexadentate ligand, meaning it has six donor atoms—two nitrogen atoms and four oxygen atoms from the carboxylate groups—that can coordinate with a metal ion. atamanchemicals.comchemicalbook.com This multi-dentate nature allows EDTA to wrap around a metal cation, forming an exceptionally stable octahedral complex. wikipedia.org

The stability of these metal-EDTA complexes is a key feature of their utility. iastate.edu The formation of these complexes effectively sequesters metal ions, preventing them from participating in unwanted chemical reactions. bakerpedia.comchemicalbook.com this compound, being a salt of EDTA, readily dissolves in water to provide the EDTA anion, which is the active chelating species. chemicalbook.comwikipedia.org This high affinity for metal cations makes it a powerful tool in various chemical applications. wikipedia.org

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C₁₀H₁₅N₂Na₃O₉ |

| Molecular Weight | 376.20 g/mol nih.gov |

| Appearance | White crystalline powder researchgate.netchemicalbook.comnih.gov |

| Solubility | Highly soluble in water wikipedia.orgontosight.ai |

| pH (1% aqueous solution) | Approximately 9.3 chemicalbook.comnih.gov |

Scope and Research Trajectories within Contemporary Chemical Science

The applications of this compound and other EDTA salts continue to expand within modern chemical science. In analytical chemistry, it is a cornerstone of complexometric titrations for determining the concentration of metal ions in a solution and is used to mask interfering metal ions in various analyses. wikipedia.org

In the industrial sector, EDTA and its salts play a crucial role. The pulp and paper industry utilizes them to prevent metal ions from catalyzing the degradation of bleaching agents. educhimica.itwikipedia.org Similarly, in the textile industry, they prevent metal impurities from affecting the colors of dyed fabrics. wikipedia.org

Environmental science represents another significant area of research. While the persistence of EDTA in the environment is a concern, its chelating properties are also being explored for beneficial applications. researchgate.net For instance, it can be used to dissolve metal-containing scale and is studied for its potential role in the phytoextraction of heavy metals from contaminated soils, although the potential for increased metal mobility requires careful consideration. wikipedia.orgscience.gov Furthermore, research is ongoing to develop more biodegradable chelating agents to mitigate environmental persistence. wikipedia.org

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.3Na.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;1H2/q;3*+1;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTNQJMZBPLVKM-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N2Na3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10378-22-0, 85715-60-2 | |

| Record name | Edetate trisodium monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010378220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate;hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Edetate trisodium monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EDETATE TRISODIUM MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMN5A047NL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Coordination Chemistry and Chelation Dynamics of Edetate Trisodium Monohydrate

Elucidation of Chelation Mechanisms with Divalent and Trivalent Metal Cations

The primary mechanism of edetate involves the formation of a coordination complex with a metal ion, a process known as chelation. The EDTA anion, typically denoted as EDTA⁴⁻, possesses six donor atoms: two nitrogen atoms from the ethylenediamine (B42938) backbone and four oxygen atoms from the carboxylate groups. atamanchemicals.compurdue.edu This structure allows it to envelop a central metal ion, forming multiple bonds and creating a highly stable, water-soluble complex. purdue.edupatsnap.com This "claw-like" grip significantly enhances the stability of the resulting chelate compared to complexes formed by monodentate ligands. atamanchemicals.comquora.com

Edetate trisodium (B8492382) monohydrate effectively chelates both divalent (e.g., Ca²⁺, Mg²⁺, Cu²⁺) and trivalent (e.g., Fe³⁺, Al³⁺) metal cations. smolecule.comresearchgate.net The formation of these complexes is a rapid process, often considered almost instantaneous in solution. researchgate.net The resulting coordination compound typically adopts an octahedral geometry, with the six donor atoms of the EDTA⁴⁻ ligand occupying the vertices of the octahedron around the central metal ion. purdue.eduwikipedia.org However, the geometric constraints imposed by the ethylene (B1197577) backbone can lead to distorted geometries. smolecule.comnih.gov For some metal ions, particularly those with higher coordination number preferences, additional water molecules may also coordinate to the metal center. smolecule.comwikipedia.orgrsc.org

The stability of the metal-edetate complex is contingent on the specific metal ion involved, with trivalent cations generally forming more stable complexes than divalent ones due to stronger electrostatic interactions. researchgate.net

Ligand Field Theory (LFT) provides a sophisticated model for understanding the electronic structure and properties of metal-edetate complexes. LFT extends Crystal Field Theory by considering the covalent nature of metal-ligand bonds. When the hexadentate EDTA ligand approaches a transition metal ion, its donor atoms create an electrostatic field that removes the degeneracy of the metal's d-orbitals. byjus.com

In a typical octahedral complex formed with EDTA, the five d-orbitals split into two distinct energy levels: a lower-energy t₂g set (dxy, dyz, dxz) and a higher-energy eg set (dx²-y², dz²). byjus.com The energy difference between these levels is denoted as Δo (the octahedral splitting parameter). The magnitude of Δo is influenced by the nature of the metal ion and the ligand. EDTA is considered a moderately strong field ligand.

The distribution of electrons within these split d-orbitals determines the magnetic properties and spectral characteristics of the complex. For instance, depending on the specific metal ion and the magnitude of Δo compared to the electron pairing energy, the complex can be either high-spin (with a maximum number of unpaired electrons) or low-spin (with a minimum number of unpaired electrons). byjus.com LFT calculations can be used to predict the multiplet energy levels and rationalize the absorption spectra of these complexes. researchgate.net

The stability of metal-edetate complexes can be described from both thermodynamic and kinetic perspectives.

Thermodynamic stability refers to the extent to which a complex will form and persist under equilibrium conditions. youtube.com It is quantified by the formation constant (Kf), also known as the stability constant. A larger Kf value indicates a more stable complex and a greater tendency for the chelation reaction to proceed. gcnayanangal.com The chelation of a metal ion (Mⁿ⁺) by EDTA⁴⁻ can be represented by the following equilibrium:

Mⁿ⁺ + EDTA⁴⁻ ⇌ [M(EDTA)]ⁿ⁻⁴

The stability of these complexes is influenced by factors such as the charge and size of the metal ion; smaller, more highly charged ions generally form more stable complexes. gcnayanangal.comslideshare.net

Interactive Table: Stability Constants (log Kf) for Various Metal-EDTA Complexes Below is a sortable table of representative stability constants for EDTA complexes with various divalent and trivalent metal ions.

| Metal Ion | Charge | log Kf |

| Fe³⁺ | +3 | 25.1 |

| In³⁺ | +3 | 24.9 |

| Cu²⁺ | +2 | 18.8 |

| Ni²⁺ | +2 | 18.6 |

| Pb²⁺ | +2 | 18.0 |

| Zn²⁺ | +2 | 16.5 |

| Cd²⁺ | +2 | 16.5 |

| Co²⁺ | +2 | 16.3 |

| Al³⁺ | +3 | 16.1 |

| Fe²⁺ | +2 | 14.3 |

| Mn²⁺ | +2 | 14.0 |

| Ca²⁺ | +2 | 10.7 |

| Mg²⁺ | +2 | 8.7 |

Note: Stability constants can vary with experimental conditions such as temperature and ionic strength.

Kinetic stability relates to the speed at which a complex undergoes ligand exchange or decomposition reactions. youtube.com Complexes are classified as either labile (reacting quickly) or inert (reacting slowly). gcnayanangal.com While thermodynamically stable, metal-edetate complexes can exhibit varying degrees of kinetic lability. For example, metal-to-metal exchange reactions, where a free metal ion displaces a chelated one, can occur rapidly (often in under 30 minutes) if the free ion forms a significantly more stable complex with EDTA. researchgate.net

The chelation efficiency of edetate is profoundly dependent on the pH of the solution. ncsu.edu EDTA is a polyprotic acid, and its carboxylate groups become progressively protonated as the pH decreases. For the edetate ligand to be an effective hexadentate chelator, its four carboxyl groups and two amine groups must be deprotonated to make their lone pairs of electrons available for coordination. quora.comnih.gov

At low pH values, the carboxylate groups are protonated (-COOH), and the nitrogen atoms can also be protonated (-NH⁺). This protonation competes with the metal ions for the ligand's donor sites, drastically reducing the effective concentration of the fully deprotonated EDTA⁴⁻ species and thereby lowering the stability and efficiency of chelation. quora.comncsu.edu As the pH increases, the ligand deprotonates, and its ability to chelate metal ions increases significantly. nih.gov For many divalent and trivalent cations, optimal chelation occurs in neutral to alkaline conditions. However, at very high pH, metal ions may precipitate as hydroxides, which can compete with the chelation process. quora.com The ability of EDTA to chelate divalent cations is known to increase exponentially over the pH range of 8 to 10. nih.gov

Spectroscopic Investigations of Edetate Trisodium Monohydrate Coordination Complexes

Spectroscopic techniques are indispensable for characterizing the structure, bonding, and dynamics of metal-edetate coordination complexes. Methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed insights into the interactions between the edetate ligand and the central metal ion.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for studying the chelation process in solution. utoronto.ca The ¹H NMR spectrum of free, uncomplexed edetate in an aqueous solution typically displays two distinct signals corresponding to the two types of methylene (B1212753) protons: those of the ethylene backbone (-NCH₂CH₂N-) and those of the acetate (B1210297) arms (-NCH₂COO⁻). researchgate.net

Upon complexation with a diamagnetic metal ion, the conformation of the edetate ligand becomes more rigid and fixed. This change in the chemical environment and molecular geometry leads to significant changes in the ¹H NMR spectrum. The simple signals of the free ligand are replaced by more complex patterns of peaks with unique chemical shifts and coupling constants that are characteristic of the specific metal-edetate complex formed. researchgate.netnih.govresearchgate.net These unique spectral fingerprints allow for the identification and quantification of specific metal ions in a solution. nih.govresearchgate.net For paramagnetic metal ions like Fe(III), the NMR signals can be broadened, but the technique can still provide valuable information about the complex's structure and water exchange kinetics. rsc.org

Interactive Table: Representative ¹H NMR Chemical Shifts for Free and Complexed EDTA The following table shows typical ¹H NMR chemical shifts for the acetate and ethylene protons of free EDTA and its complexes with selected divalent cations.

| Species | Acetate Protons (ppm) | Ethylene Protons (ppm) |

| Free EDTA | ~3.75 | ~3.53 |

| [Ca(EDTA)]²⁻ | Complex Pattern | Complex Pattern |

| [Mg(EDTA)]²⁻ | Complex Pattern | Complex Pattern |

| [Zn(EDTA)]²⁻ | Complex Pattern | Complex Pattern |

| [Pb(EDTA)]²⁻ | Complex Pattern | Complex Pattern |

Note: Exact chemical shifts are dependent on pH, solvent, and temperature. "Complex Pattern" indicates that the simple singlets split into more complex multiplets upon chelation.

Infrared (IR) spectroscopy is used to probe the vibrational modes of molecules and is particularly useful for confirming the formation of coordination bonds between the edetate ligand and a metal ion. The analysis focuses on the vibrational frequencies of the carboxylate (-COO⁻) and C-N groups, as these are directly involved in chelation.

In the IR spectrum of free edetate (in its salt form), a strong absorption band corresponding to the asymmetric stretching vibration of the carboxylate group (νas(COO⁻)) is typically observed around 1600 cm⁻¹. When the edetate ligand coordinates to a metal ion, the electrons from the carboxylate oxygen atoms are drawn toward the metal. This sharing of electrons strengthens the C=O bond character, causing the asymmetric stretching band to shift to a higher frequency (wavenumber). Conversely, the symmetric stretching vibration (νs(COO⁻)) shifts to a lower frequency. The magnitude of the separation between the asymmetric and symmetric stretching frequencies (Δν = νas - νs) can provide information about the nature of the carboxylate-metal bond.

Furthermore, changes in the C-N stretching vibrations can also be observed upon complexation, providing additional evidence of the coordination of the nitrogen atoms to the metal center. ekb.eg The presence of coordinated water molecules in the complex can also be identified by their characteristic O-H stretching and H-O-H bending modes.

Electron Paramagnetic Resonance (EPR) Characterization of Paramagnetic Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is an indispensable technique for studying metal complexes that possess unpaired electrons (i.e., are paramagnetic). It provides detailed information about the electronic structure, coordination environment, and bonding characteristics of the metal center. When edetate chelates paramagnetic metal ions, such as Mn(II), Cu(II), and Fe(III), EPR spectroscopy can probe the local environment of the metal ion within the chelate structure.

Comparative EPR studies of Mn(II) in different environments, such as in aqueous solution versus chelated by EDTA, demonstrate the significant influence of the ligand. The coordination of Mn(II) by the hexadentate EDTA ligand imposes a specific geometry, which is reflected in the ZFS parameters. Analysis of the EPR line shapes at multiple frequencies can help to uniquely determine these parameters, which in turn describe the electronic and geometric structure of the complex.

The table below summarizes typical spin Hamiltonian parameters obtained from EPR studies of paramagnetic metal-EDTA complexes. These parameters are crucial for understanding the metal-ligand interactions.

| Metal Ion | Spin State (S) | g-value (isotropic) | Hyperfine Coupling (A) | Zero-Field Splitting (D) | Reference Symmetry |

| Mn(II) | 5/2 | ~2.00 | ~90 G | Variable | Distorted Octahedral |

| Cu(II) | 1/2 | g∥ ~2.2-2.4, g⊥ ~2.05-2.09 | A∥ ~140-180 G | N/A | Tetragonal/Square Planar |

| Fe(III) | 5/2 (high spin) | ~2.0 | Variable | Large | Rhombic/Axial |

Note: The values presented are typical ranges and can vary based on specific experimental conditions such as pH, temperature, and solvent.

Computational Chemistry Approaches to this compound Chelation

Computational chemistry provides powerful tools to complement experimental studies by offering molecular-level insights into the structure, bonding, and dynamics of metal-edetate complexes. These methods can model systems and processes that are difficult to observe directly.

Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure and geometry of molecules. For metal-edetate complexes, DFT calculations can accurately predict bond lengths, bond angles, and coordination geometries. researchgate.net These calculations help in understanding the nature of the metal-ligand bonds by analyzing the distribution of electron density and the molecular orbitals involved in the interaction.

Studies have employed DFT to investigate the structural and bonding characteristics of EDTA complexes with a variety of metal ions, including alkaline earth metals (Mg2+, Ca2+), transition metals (Cu2+, Zn2+), and main group metals (Al3+, Pb2+). researchgate.net The computed geometries from these calculations show good agreement with experimental data from X-ray crystallography. researchgate.net

Furthermore, DFT can be used in energy partitioning analysis to assess the contributions of ionic and covalent character to the metal-ligand bonds. For instance, the interaction between a metal ion and the edetate ligand can be decomposed into electrostatic attraction, Pauli repulsion, and orbital (covalent) interactions. This analysis reveals that while the electrostatic component is significant, the covalent contribution from the donation of electrons from the ligand's nitrogen and oxygen atoms to the metal ion is crucial for the high stability of these complexes. researchgate.net Natural Bond Orbital (NBO) analysis, another tool used with DFT, can further detail these donor-acceptor interactions. researchgate.net

The table below shows a comparison of computed and experimental metal-ligand bond lengths for selected EDTA complexes, illustrating the accuracy of DFT methods.

| Metal Ion | M-N Bond Length (Å) (Computed) | M-N Bond Length (Å) (Experimental) | M-O Bond Length (Å) (Computed) | M-O Bond Length (Å) (Experimental) |

| Mg(II) | 2.29 | 2.27 | 2.11 | 2.08 |

| Ca(II) | 2.50 | 2.48 | 2.33 | 2.31 |

| Cu(II) | 2.18 | 2.15 | 2.03 | 2.01 |

| Zn(II) | 2.24 | 2.22 | 2.08 | 2.06 |

Data compiled from DFT studies on metal-EDTA complexes.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound in an aqueous solution, the salt dissociates, and MD simulations focus on the behavior of the edetate anion (EDTA4- or its protonated forms), the sodium counterions, and the surrounding water molecules. clemson.edu

MD simulations provide a dynamic picture of the chelation process. They can reveal how the flexible edetate ligand wraps around a metal ion, the role of water molecules in the coordination sphere, and the conformational changes the ligand undergoes. clemson.eduresearchgate.net These simulations use a force field—a set of parameters that defines the potential energy of the system—to calculate the forces between atoms and integrate Newton's equations of motion. clemson.edu

Classical MD simulations have been used to study the structure of lanthanide-EDTA complexes in aqueous solutions. clemson.eduosti.gov These simulations can determine the coordination number of the metal ion, which often includes not only the donor atoms from the edetate ligand but also several water molecules. researchgate.netosti.gov The simulations can also predict structural parameters, such as average metal-ligand bond distances and radial distribution functions, which describe the probability of finding an atom at a certain distance from another. clemson.eduresearchgate.net These simulated structural details can then be compared with experimental data from techniques like EXAFS (Extended X-ray Absorption Fine Structure) to validate the computational model. osti.gov

Ligand-metal exchange is a fundamental process in coordination chemistry, where a ligand in a metal complex is replaced by another. The high stability of metal-edetate complexes means that the edetate ligand has a slow dissociation rate. Modeling these exchange processes is computationally demanding due to the long timescales involved and the need to accurately describe bond breaking and formation. arxiv.org

Quantum chemical methods, often combined with advanced simulation techniques, are required to model these reactions. While direct, full quantum mechanical simulations of the entire process in solution are often too computationally expensive, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed. In this approach, the reactive center (the metal ion and the exchanging ligands) is treated with a high-level quantum mechanical method, while the rest of the system (solvent, etc.) is treated with a more efficient classical force field.

Advanced techniques like metadynamics can be used in conjunction with MD simulations to accelerate the exploration of the ligand exchange pathway and calculate the free energy barrier for the reaction. arxiv.org This provides crucial information on the reaction mechanism (e.g., whether it is associative, where the incoming ligand binds before the old one leaves, or dissociative, where the old ligand leaves first). chemrxiv.org These computational strategies can predict ligand exchange rates and provide a mechanistic understanding that is vital for applications where the dynamics of chelation are important. arxiv.orgnih.gov

Synthesis and Derivatization Strategies for Edetate Trisodium Monohydrate

Advanced Synthetic Routes to Edetate Trisodium (B8492382) Monohydrate and Related Analogs

Edetate Trisodium Monohydrate is a salt of ethylenediaminetetraacetic acid (EDTA), a chelating agent with extensive industrial applications. lesielle.com The synthesis of EDTA and its salts has evolved significantly since it was first prepared in 1935 from ethylenediamine (B42938) and chloroacetic acid. wikipedia.org Modern synthetic strategies focus on efficiency, purity, and cost-effectiveness, leading to advanced routes for its production on an industrial scale.

Optimization of Industrial-Scale Production Methodologies

The dominant industrial synthesis for EDTA salts is the alkaline cyanomethylation of ethylenediamine, often referred to as the Bersworth process. umcs.pl This process involves the reaction of ethylenediamine with formaldehyde (B43269) and an alkali metal cyanide, such as sodium cyanide, to produce the tetrasodium (B8768297) salt of EDTA (Na4EDTA). wikipedia.orgumcs.pl From this tetrasodium salt, various other salts, including trisodium edetate, can be derived.

Optimization of this core process has focused on improving yield, purity, and reducing production costs. Key strategies include:

Impurity Reduction: A significant challenge in the cyanomethylation process is the formation of byproducts. One refined method introduces an inhibitor, specifically a controlled molar ratio of sodium cyanide to hydroxyacetonitrile (1:22-26), during the reaction of ethylenediamine and hydroxyacetonitrile. This addition minimizes the formation of harmful impurities, resulting in a final disodium (B8443419) EDTA product with a purity exceeding 99% and improved color. google.com

Process Control: The Singer synthesis, or two-step cyanomethylation, offers another pathway to a high-purity product. This method separates the cyanomethylation from the hydrolysis step. First, ethylenediamine, formaldehyde, and hydrocyanic acid react to form (ethylenedinitrilo)tetraacetonitrile (B1605831) (EDTN). The EDTN is then isolated, washed, and subsequently hydrolyzed with sodium hydroxide (B78521) to yield Na4EDTA and ammonia. umcs.pl This separation of steps allows for the removal of impurities before hydrolysis, leading to a product with a yield greater than 96%. umcs.pl

The following table summarizes key industrial production methodologies and their optimization features.

| Methodology | Key Reactants | Optimization Feature | Reported Outcome |

| Bersworth Process | Ethylenediamine, Formaldehyde, Sodium Cyanide | One-step alkaline cyanomethylation | Standard industrial production route. umcs.pl |

| Modified Cyanomethylation | Ethylenediamine, Hydroxyacetonitrile, Sodium Hydroxide | Addition of sodium cyanide as an inhibitor | Reduces impurities, achieves >99% purity. google.com |

| Hydroxyacetonitrile Route | Ethylenediamine, Sodium Hydroxide, Hydroxyacetonitrile | Use of lower-cost raw materials | Significant reduction in production costs. google.com |

| Singer Synthesis | Ethylenediamine, Formaldehyde, Hydrocyanic Acid | Two-step process: separation of cyanomethylation and hydrolysis | High-purity product with >96% yield. umcs.pl |

Exploration of Alternative Precursors and Reaction Conditions

Research into alternative synthetic pathways for EDTA has been driven by the desire to move away from cyanide-based chemistry and to explore different precursors. While not as commercially widespread as cyanomethylation, these routes represent important areas of chemical innovation.

One of the earliest described methods involved the condensation of ethylenediamine with sodium monochloroacetate in the presence of sodium carbonate. atamanchemicals.com In this process, an aqueous solution of the reactants is heated to approximately 90°C for 10 hours. atamanchemicals.com

Other alternative, though less common, commercial processes include:

Catalytic Oxidation: This method uses tetra(hydroxyethyl)ethylenediamine as a precursor, which is then oxidized to form EDTA. umcs.pl

Ethylene (B1197577) Dichloride Route: This synthesis involves the reaction between ethylene dichloride and disodium iminodiacetate. umcs.pl

The table below compares the primary industrial route with alternative synthetic pathways.

| Synthetic Route | Precursors | Key Reaction Type | Notes |

| Strecker Synthesis (Industrial Standard) | Ethylenediamine, Formaldehyde, Sodium Cyanide | Cyanomethylation | Most common industrial method for producing EDTA salts. wikipedia.org |

| Chloroacetic Acid Route | Ethylenediamine, Chloroacetic Acid | Alkylation | Original method described by Ferdinand Münz in 1935. wikipedia.org |

| Hydroxyacetonitrile Route | Ethylenediamine, Hydroxyacetonitrile, Sodium Hydroxide | Cyanomethylation/Hydrolysis | A variation aimed at reducing costs. google.com |

| Catalytic Oxidation Route | Tetra(hydroxyethyl)ethylenediamine | Oxidation | A non-commercial, alternative pathway. umcs.pl |

Derivatization for Enhanced or Modified Chelation Properties

The inherent structure of the edetate ligand, with its two nitrogen and four carboxylate groups, allows it to form stable complexes with a wide range of metal ions. patsnap.comcuhk.edu.hk However, by chemically modifying this structure—a process known as derivatization—it is possible to create new ligands with tailored properties, such as enhanced binding affinity for specific metals, improved stability, or the ability to attach to other molecules and surfaces.

Design and Synthesis of Functionalized this compound Ligands

Functionalization involves attaching new chemical groups to the EDTA backbone. These modifications can impart novel functionalities for specific applications.

Attachment to Biomolecules: EDTA derivatives have been designed for attachment to proteins. One synthetic route creates an EDTA analog containing a methylthiosulfonate group, which can selectively react with thiol functional groups of cysteine residues on a protein's surface. nih.gov This allows for the specific placement of a powerful metal chelate onto a biological macromolecule. The resulting Tb³⁺-ligand complex showed a binding constant (Kb) of 6.5 x 10¹⁷ M⁻¹, consistent with unmodified EDTA compounds. nih.gov

Immobilization on Polymers and Nanomaterials: To create materials for applications like heavy metal removal, EDTA can be grafted onto larger structures.

Biopolymers: A novel adsorbent was created by cross-linking the natural biopolymers chitosan (B1678972) and carboxymethyl cellulose (B213188) with EDTA. nih.gov This single-pot synthesis modifies the surface of the biopolymers, enhancing their metal adsorption efficiency. nih.gov

Cellulose Derivatives: Cellulose can be chemically modified to incorporate EDTA-like chelating groups. This involves oxidizing cellulose to dialdehyde (B1249045) cellulose, reacting it with diethylenetriamine, and then carboxymethylating the resulting amine groups with bromoacetic acid. dntb.gov.ua

Graphene Oxide Nanocomposites: EDTA-functionalized magnetic chitosan graphene oxide (EDTA-MCS/GO) nanocomposites have been synthesized for the removal of heavy metals from aqueous solutions. researchgate.net

Investigation of Steric and Electronic Effects on Chelate Formation

The success of a derivatized edetate ligand depends on how the modification impacts its interaction with metal ions, which can be understood through steric and electronic effects.

Electronic Effects: The electronic properties of the coordinating atoms (the two nitrogens and four oxygens) are paramount to the stability of the metal-edetate complex. The stability is quantified by the complexation constant; for example, the constant for the Cu²⁺-EDTA complex is very high (log K = 18.8), indicating a very stable complex. researchgate.net Modifying the EDTA backbone with electron-withdrawing or electron-donating groups can alter the electron density on these coordinating atoms, thereby fine-tuning the stability of the chelate formed with a target metal ion. When EDTA is used to chelate metal ions, it forms a stable, water-soluble complex that renders the ion inert, preventing it from participating in other reactions. patsnap.com

Steric Effects: Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede a chemical reaction. When EDTA is functionalized, particularly by attaching it to a large structure like a polymer or nanomaterial, steric effects can play a significant role. chemrxiv.org

The bulky polymer backbone (e.g., chitosan or cellulose) can physically restrict the conformational flexibility of the EDTA moiety. nih.govdntb.gov.ua This may influence the rate at which the ligand can wrap around a metal ion.

While the primary binding interaction remains the chelation by the EDTA part of the molecule, the accessibility of the binding sites can be affected. The large size of the functionalized support material might prevent the chelation of metal ions in sterically crowded environments.

The following table outlines derivatization strategies and the potential steric and electronic consequences.

| Derivatization Strategy | Functional Group/Substrate | Potential Steric Effect | Potential Electronic Effect |

| Protein Conjugation | S-mesylcysteine linker | Minimal; designed for surface attachment. nih.gov | Negligible on core EDTA structure; linker alters overall molecule polarity. nih.gov |

| Biopolymer Cross-linking | Chitosan, Carboxymethyl Cellulose | High; polymer chains may limit conformational freedom of the EDTA linker. nih.gov | Introduction of additional hydroxyl and amine groups from polymers in the vicinity of the chelate. nih.gov |

| Cellulose Grafting | Chemically modified cellulose | High; attachment to a solid support restricts mobility. dntb.gov.ua | The local chemical environment is altered by the cellulose backbone. dntb.gov.ua |

| Nanocomposite Functionalization | Graphene Oxide, Chitosan | Moderate to High; depends on the density of functionalization on the GO surface. researchgate.net | The electronic properties of graphene oxide can influence the chelation center. researchgate.net |

Environmental Chemistry and Ecotoxicological Implications of Edetate Trisodium Monohydrate

Environmental Fate and Transport Mechanisms

The environmental behavior of Edetate trisodium (B8492382) monohydrate is dictated by its chemical stability and its interactions with environmental matrices such as water, soil, and sunlight.

Edetate trisodium monohydrate, commonly referred to as EDTA in environmental literature, is known for its persistence in the environment. scielo.brarticleted.comresearchgate.net While it is considered inherently biodegradable, meaning it can be completely mineralized into carbon dioxide, water, and ammonium (B1175870) under specific conditions, its degradation in natural environments is often slow. nouryon.com In wastewater treatment plants, for instance, conventional biological treatments are largely ineffective at removing the chelate, allowing it to pass through into surface waters. scielo.brnih.gov

Studies have shown that rapid biodegradation can occur under slightly alkaline conditions, such as those found in activated sludge plants. nouryon.com However, in many natural aquatic and terrestrial systems, the conditions are not optimal for its breakdown, leading to its classification as a persistent organic pollutant. scielo.brwikipedia.org The biodegradability of EDTA is also highly dependent on the metal it has chelated. Research indicates that the biodegradability of metal-EDTA complexes can vary significantly.

Biodegradation of Metal-EDTA Complexes by a Mixed Microbial Culture

This table shows the extent of EDTA biodegradation and corresponding metal removal for various metal complexes after a 28-day incubation period. The data highlights the variable biodegradability of different metal-EDTA complexes.

| Metal-EDTA Complex | EDTA Biodegradation (%) | Metal Removal (%) |

|---|---|---|

| Fe(III)-EDTA | 60% | Not specified |

| Cu-EDTA | 30% | 16% |

| Co-EDTA | 25% | 14% |

| Ni-EDTA | 23.4% | 31% |

| Cd-EDTA | 19.3% | 19% |

Data sourced from: Biodegradation of Metal-EDTA Complexes by an Enriched Microbial Population. nih.gov

The most significant abiotic degradation process for EDTA in surface waters is photolysis, particularly of its iron(III) complex. wikipedia.orgnih.gov The Fe(III)-EDTA complex is susceptible to direct photolysis at wavelengths below 400 nm, which are present in natural sunlight. wikipedia.org The rate of this degradation is highly variable, with reported half-lives ranging from just over 11 minutes to more than 100 hours, depending on the light conditions. wikipedia.org

The photodegradation of Fe(III)-EDTA is a multi-step process. It involves the decarboxylation of the chelating agent and the reduction of the ferric (Fe³⁺) ion to its ferrous (Fe²⁺) state. researchgate.net This process leads to the formation of several intermediate degradation products, including triacetate (ED3A), diacetate (EDDA), and monoacetate (EDMA). wikipedia.org These intermediates exhibit different biodegradability rates, with EDDA and EDMA being significantly more biodegradable than the more resistant ED3A. wikipedia.org In contrast, EDTA complexes with other environmentally common metals, such as magnesium (Mg²⁺) and calcium (Ca²⁺), are considerably more persistent against photodegradation. wikipedia.org The pH of the water also plays a critical role, as higher pH values can lead to the formation of iron hydroxides that are not complexed with EDTA and are less susceptible to degradation. researchgate.net

EDTA generally exhibits low adsorbability to soil and sediment particles, which contributes to its mobility in the environment. scielo.br However, studies have detected adsorbed EDTA on suspended particles in rivers and within sediment cores of lakes, indicating that some interaction with solid matrices does occur. nih.gov

The primary environmental significance of EDTA's interaction with soils and sediments lies in its ability to influence the adsorption and desorption of heavy metals. By forming stable, water-soluble complexes with metals, EDTA can reduce the capacity of soil minerals to adsorb these metals. researchgate.netfao.org This process effectively increases the mobility of the metals, facilitating their desorption from the solid phase into the surrounding water. This effect is a key principle behind the use of EDTA in soil washing remediation techniques, where it is used to extract heavy metal contaminants. ntua.grglobalsciencebooks.info The efficiency of this desorption process is influenced by factors such as the concentration of EDTA, the contact time, and the specific type of metal and soil component involved. epa.gov

Impact on Heavy Metal Biogeochemistry and Mobilization

The strong chelating nature of this compound significantly alters the behavior and fate of heavy metals in the environment, with profound implications for their distribution and biological availability.

By forming stable and soluble complexes, EDTA can increase the concentration of dissolved metals in natural waters. researchgate.net This mobilization can enhance the bioavailability of certain heavy metals to plants and other organisms. articleted.comnih.gov This effect can be harnessed for beneficial applications, such as in phytoremediation, where plants are used to extract contaminants from soil. articleted.com The addition of EDTA to contaminated soil has been shown to increase the uptake of metals like lead (Pb) and zinc (Zn) by plants. nih.govfrontiersin.org

However, this increased bioavailability is not always beneficial and can pose ecological risks. wseas.com The impact of EDTA on metal toxicity is complex and metal-specific. For instance, research has suggested that complexation with EDTA can decrease the toxicity of metals like zinc and lead, while potentially increasing the toxicity of iron. researchgate.net The alteration of metal bioavailability can disrupt the natural balance of essential and nonessential metals for aquatic organisms, potentially leading to long-term ecological effects. nih.govuj.ac.za

Effect of EDTA Concentration on Metal Extraction Efficiency from Contaminated Soil

This table illustrates the percentage of various heavy metals removed from different soil fractions using varying concentrations of EDTA, demonstrating its effectiveness in mobilizing metals.

| Metal | Soil Fraction | 0.01 M EDTA Removal (%) | 0.05 M EDTA Removal (%) | 0.10 M EDTA Removal (%) |

|---|---|---|---|---|

| Lead (Pb) | Carbonate | ~60% | ~85% | ~90% |

| Lead (Pb) | Fe/Mn Oxides | ~40% | ~70% | ~85% |

| Copper (Cu) | Organic Matter | ~30% | ~60% | ~80% |

| Zinc (Zn) | Clay Mineral | ~50% | ~75% | ~95% |

Data adapted from: EDTA extraction of heavy metals from different soil fractions and synthetic soils. epa.gov

A significant ecotoxicological concern associated with EDTA is its ability to remobilize heavy metals that are otherwise stably bound in sediments. scielo.brresearchgate.net Sediments often act as a sink for heavy metals in aquatic systems. The introduction of EDTA into these systems can reverse this process. By forming strong, soluble complexes, EDTA can leach metals from the sediment bed into the overlying water column, posing a threat of secondary pollution. nih.gov

This remobilization occurs through two primary mechanisms: the rapid formation of complexes with cationic metals, which can break the weak bonds holding them to sediment particles, and the slower dissolution of metal-bearing components of the sediment, such as oxides and organic material. ntua.gr Studies have demonstrated that EDTA is an effective agent for extracting a range of heavy metals from contaminated river and harbor sediments, including lead, zinc, copper, and cadmium. nih.govresearchgate.net The efficiency of this remobilization is dependent on the concentration of EDTA and the duration of contact with the sediment. nih.gov This process can lead to a significant increase in the concentration of dissolved, and potentially bioavailable, heavy metals in aquatic environments. nih.govuj.ac.za

Effects on Essential Metal Balance in Aquatic Ecosystems

This compound, a salt of ethylenediaminetetraacetic acid (EDTA), functions as a potent chelating agent, forming stable complexes with a wide array of metal ions. thinkdochemicals.com While this property is valuable in mitigating the toxicity of heavy metals like lead and cadmium, it also fundamentally alters the balance and bioavailability of essential trace metals in aquatic ecosystems. nih.gov Essential metals such as zinc, copper, manganese, and calcium are vital for the physiological and metabolic functions of aquatic organisms. By sequestering these ions, this compound can inadvertently induce nutrient deficiencies. nih.govepa.gov

The process is a complex equilibrium. The stability of the metal-EDTA complex, the pH of the water, and competition from other natural ligands all influence which metals are chelated. scielo.br However, due to its persistence in the environment, this compound can cause long-term disruptions to the natural cycling and availability of these crucial micronutrients, impacting the health and productivity of aquatic populations from phytoplankton to invertebrates. nih.govscielo.br

| Essential Metal | Organism Group | Observed Effect of Chelation by EDTA | Reference |

|---|---|---|---|

| Zinc (Zn) | General Aquatic Life | Deficiency is a primary mechanism of EDTA toxicity. Chelation inhibits synthesis of DNA, RNA, and proteins in rat liver cells. | epa.govscispace.com |

| Copper (Cu) | Shellfish Larvae (e.g., Mussels) | Reduced bioavailability due to chelation; can affect larval development. | nih.gov |

| Iron (Fe) | Algae / Cyanobacteria | Can increase bioavailability of Fe3+, an essential micronutrient, potentially stimulating algal blooms. | researchgate.netscielo.br |

| Calcium (Ca) | General Aquatic Life | Chelation can cause an imbalance of body calcium in animals and other organisms. | nih.gov |

| Manganese (Mn) | Shrimp Nauplii | Reduces the percentage of nauplii that metamorphose to protozoea, an effect mitigated by EDTA chelation. | researchgate.net |

Advanced Ecotoxicological Assessment Methodologies

Chronic Toxicity Studies in Aquatic Organisms

Standard acute toxicity tests, which typically measure mortality over 48 to 96 hours, are insufficient for evaluating the full environmental impact of persistent substances like this compound. nih.gov Advanced ecotoxicological assessments therefore rely on chronic toxicity studies, which involve longer exposure periods and focus on sublethal endpoints that can have significant ecological consequences. ktu.lt These studies assess effects on reproduction, growth, development, and behavior over a significant portion of an organism's life cycle, or even across multiple generations. ktu.lt

For invertebrates, the water flea Daphnia magna is a standard model organism for chronic toxicity testing, as outlined in OECD and U.S. EPA guidelines. nih.gov A typical chronic study with D. magna lasts for 21 days and measures survival and reproductive output (the number of neonates produced). biorxiv.org Studies have shown that some toxicants may not cause acute mortality but can lead to delayed effects, such as a significant decrease in fertility or increased mortality over 50-75 day, multi-generational exposures. ktu.ltktu.lt Research on marine invertebrate larvae has indicated that high concentrations of EDTA can inhibit development and metamorphosis. researchgate.net Similarly, studies on fish may extend for months and evaluate subtle impacts on growth rates, physiological health, and reproductive success. ekb.egekb.eg

| Organism | Study Duration | Endpoint Measured | Potential Effect of EDTA Exposure |

|---|---|---|---|

| Daphnia magna (Water Flea) | 21+ days | Survival, Reproduction (Fertility) | Reduced reproductive output. |

| Perna canaliculus (Mussel Larvae) | Multi-day | Larval Development, Survival | Inhibition of development at high concentrations. |

| Diadema antillarum (Sea Urchin Larvae) | 24 days | Growth, Survival | Improved growth at low concentrations (10 µM), detrimental at higher concentrations (50 µM). |

| Oreochromis niloticus (Nile Tilapia) | 35+ days | Growth Rate, Weight Gain | Dose-dependent improvement in growth performance. |

| Algae (e.g., Chlamydomonas) | Multi-day | Cellular Division, Biomass Production | Inhibition of growth and chlorophyll (B73375) synthesis due to chelation of essential nutrients. |

Investigation of Indirect Ecotoxicological Effects beyond Acute Toxicity

The environmental impact of this compound extends beyond its direct toxicity. Its strong chelating nature leads to significant indirect ecotoxicological effects by altering the fate and transport of other substances in aquatic systems. nih.gov One of the most critical indirect effects is the remobilization of heavy metals from sediments and suspended solids. researchgate.netscielo.br By forming soluble metal-EDTA complexes, the compound can leach metals that would otherwise be sequestered and biologically unavailable, increasing their concentration in the water column and potentially their cycle in the environment. nih.govresearchgate.net

Furthermore, this compound can influence nutrient cycles. It has been shown to redissolve calcium and iron phosphate (B84403) precipitates, thereby releasing phosphorus, a key limiting nutrient, into the water. researchgate.netscielo.br This release can contribute to eutrophication, an over-enrichment of waters that leads to excessive algal growth and subsequent oxygen depletion. scielo.br Conversely, by forming stable complexes with iron, it can also increase the bioavailability of this essential micronutrient, which can further stimulate the growth of cyanobacteria and other microalgae. mdpi.com

Methodologies for Assessing this compound's Contribution to Aquatic Chemicalization

Toxicity Identification Evaluation (TIE): TIE is a systematic approach used to identify the causative agents of toxicity in complex environmental samples like industrial effluents. nih.govresearchgate.net Phase 1 of the TIE procedure involves manipulating the sample to characterize the toxicants. The addition of EDTA is a key step in this phase; if the sample's toxicity is reduced after EDTA is added, it provides strong evidence that cationic metals are a significant source of the toxicity. osti.gov This methodology directly uses the chelating property of EDTA as a diagnostic tool to pinpoint metal pollution.

Advanced Analytical Chemistry: Quantifying the concentration of this compound in surface waters, groundwater, and effluents is fundamental to assessing its environmental load. Various sophisticated analytical methods have been developed for this purpose. These include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ion Chromatography. humanjournals.comresearchgate.netdergipark.org.tr These methods allow for the detection and quantification of EDTA at environmentally relevant concentrations, often in the micrograms per liter (µg/L) range. humanjournals.comdergipark.org.tr

Chemical Speciation Modeling and Analysis: Understanding the environmental risk of this compound requires knowing not just its total concentration, but its chemical form or "speciation." nih.gov The ecotoxicological effect depends on whether the EDTA molecule is free or complexed with a specific metal. Estimating the speciation of EDTA in natural waters is a challenging task due to the complexity of the system. nih.gov It involves a combination of direct analytical measurements, where possible, and the use of geochemical equilibrium models that predict the distribution of EDTA-metal complexes based on water chemistry parameters like pH, and the concentrations of various competing metals and natural organic ligands. nih.gov

Analytical Chemistry of Edetate Trisodium Monohydrate and Its Metal Complexes

Development and Validation of High-Sensitivity Detection Methods

The need to detect trace amounts of edetate and its complexes has driven the development of highly sensitive analytical techniques. These methods are often validated for parameters such as specificity, precision, accuracy, linearity, and limits of detection (LOD) and quantification (LOQ). rjpdft.com

Chromatography is a cornerstone for the separation and quantification of edetate and its metal chelates from complex matrices. nih.gov Because edetate itself lacks a chromophore for easy UV detection, derivatization or indirect methods are often employed. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a widely used technique for EDTA analysis. humanjournals.com A common approach involves pre-column derivatization, where EDTA is reacted with a metal ion, typically ferric chloride (Fe³⁺), to form a stable metal-EDTA complex that can be detected by a UV or photodiode array (PDA) detector. nih.govresearchgate.net This method is valued for being simple and cost-effective. journalijsra.com The separation is typically achieved on a C18 column. rjpdft.comhumanjournals.com In some methods, a metal salt like copper (II) sulfate (B86663) is added to the mobile phase to form the complex in-situ, which stabilizes the analyte and allows it to appear as a single, quantifiable peak. rjpdft.com Ion-pair reagents, such as tetrabutylammonium (B224687) salts, may also be used in the mobile phase to improve retention and separation of the anionic complexes. rjpdft.comchromforum.org

Ion Chromatography (IC): This technique is particularly suited for the analysis of anionic species and is effective for separating various metal-EDTA complexes. humanjournals.comoup.com Anion-exchange columns are used to resolve different metal chelates, which can then be detected using a conductivity detector. humanjournals.com The chromatographic separation and analytical parameters are heavily influenced by factors such as ion charge, eluent type and concentration, and mobile phase pH. oup.com IC can be coupled with other detectors, like inductively coupled plasma mass spectrometry (ICP-MS), for element-specific detection, providing a powerful tool for speciation analysis. nih.govnih.gov

Gas Chromatography (GC): Gas chromatography is another established method for EDTA determination, often used for environmental water samples. humanjournals.com Since EDTA is non-volatile, a derivatization step is necessary to convert it into a volatile form suitable for GC analysis. This typically involves esterification (e.g., methylation) of the carboxylic acid groups. researchgate.net Following derivatization, the sample is analyzed, often with mass spectrometry (GC-MS) for detection, which offers high sensitivity and powerful identification capabilities. humanjournals.comresearchgate.net This method has been successfully applied to determine EDTA concentrations in river water, with reported levels ranging from 18.8 to 44.3 µg/L in certain regions. humanjournals.com

Interactive Table 1: Comparison of Chromatographic Techniques for Edetate Analysis

| Technique | Principle | Stationary Phase (Example) | Mobile Phase / Eluent (Example) | Detection Method | Typical Application | Reference |

|---|---|---|---|---|---|---|

| RP-HPLC | Separation based on hydrophobicity after complexation. | C18 (Reversed-Phase) | Acetonitrile/Buffer with ion-pair reagent and copper sulfate. | UV/PDA | Pharmaceutical cleaning validation, drug substances. | rjpdft.comjournalijsra.com |

| Ion Chromatography | Separation of anionic metal-EDTA complexes. | Anion-exchange resin (e.g., Dionex AS-14) | Carbonate buffer (e.g., 10 mM) | Conductivity, ICP-MS | Contact lens solutions, environmental water samples. | humanjournals.comnih.gov |

| Gas Chromatography | Separation of volatile EDTA derivatives. | N/A (derivatization required) | N/A (carrier gas used) | Mass Spectrometry (MS) | Environmental water analysis. | humanjournals.comresearchgate.net |

Spectroscopic methods offer rapid and cost-effective alternatives to chromatography for the quantification of edetate. These techniques rely on the formation of a metal-EDTA complex that has distinct light-absorbing or light-emitting properties.

Spectrophotometric Analysis: These methods are based on measuring the absorbance of a colored metal-EDTA complex. researchgate.net A common approach involves adding an excess of ferric (Fe³⁺) ions to an EDTA solution to form the Fe-EDTA complex. nih.govnih.govnih.gov The absorbance of this complex can be measured in the UV region, typically around 258 nm. nih.govoup.com In one method, after the Fe-EDTA chelate is formed, the excess Fe³⁺ is removed, and a chromophore is added to create a colored compound for analysis in the visible spectrum. nih.gov Another technique involves reducing the excess Fe³⁺ to Fe²⁺, which then reacts with 1,10-phenanthroline (B135089) to form a colored product called ferroin, whose absorbance is measured to determine the original EDTA concentration. nih.gov This method achieves a low detection limit of 1.4 µM. nih.gov Spectrophotometry is noted for its low cost, high precision, and reproducibility. nih.gov

Fluorimetric Analysis: Fluorimetry provides a highly sensitive means of detection. One method is based on the formation of a highly fluorescent ternary complex of terbium-EDTA-salicylic acid. nih.govresearchgate.net This technique is capable of determining EDTA concentrations from picomole to nanomole levels within minutes. nih.gov Another approach utilizes the reaction of EDTA with zirconium (IV) and Alizarin Red S to produce a fluorescent ternary complex. The fluorescence emission of this complex can be significantly enhanced by adding a cationic micellar medium, allowing for a detection limit as low as 3.4 ng/mL. wpi.edu These methods are valued for their high sensitivity and selectivity. researchgate.net

Interactive Table 2: Spectroscopic Methods for Edetate Chelate Analysis

| Method | Principle | Reagents | Detection Wavelength | Key Feature | Reference |

|---|---|---|---|---|---|

| Spectrophotometry | Formation of a colored Fe-EDTA complex. | Ferric ions (Fe³⁺), 1,10-phenanthroline | 258 nm (direct UV) or visible range (indirect) | Low cost and high precision. | nih.govnih.govoup.com |

| Fluorimetry | Formation of a highly fluorescent ternary complex. | Terbium (Tb³⁺) and salicylate | N/A (fluorescence emission) | High sensitivity (picomole levels). | nih.govresearchgate.net |

| Fluorimetry | Formation of a fluorescent Zr-Alizarin Red S-EDTA complex. | Zirconium (IV), Alizarin Red S | Excitation: 478 nm, Emission: 600 nm | Very low detection limit (ng/mL). | wpi.edu |

Atomic Absorption Spectroscopy (AAS): AAS is a standard technique for determining the concentration of metals in a sample. epa.govyoutube.com In the context of edetate analysis, AAS is used to quantify the amount of metal bound within the metal-EDTA complexes. nih.gov The technique measures the absorption of light by free, ground-state atoms in a flame, which is proportional to the metal concentration. epa.gov A combined spectrophotometric-AAS method has been developed to analyze solutions containing a mixture of free metal ions (M²⁺) and metal-EDTA complexes (MY²⁻). In this approach, AAS determines the total metal concentration, while spectrophotometry is used to determine the unbound components, allowing for the calculation of the complexed fraction. nih.gov

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-MS) or ion chromatography (IC-MS), is a highly sensitive and specific method for identifying and quantifying metal-EDTA complexes. nih.govnih.gov Electrospray ionization (ESI-MS) can identify various metal-EDTA complexes, such as [Mn(EDTA)]²⁻, [Cu(EDTA)]²⁻, [Zn(EDTA)]²⁻, and [Fe(EDTA)]¹⁻, confirming their presence in a solution. nih.gov The combination of IC with inductively coupled plasma-MS (ICP-MS) provides element-specific detection with very low detection limits, often in the 0.1-0.5 µg/L range for many metals. nih.gov This makes it an invaluable tool for speciation analysis in complex environmental samples. nih.govchromatographyonline.com

Interactive Table 3: AAS and MS for Metal-Edetate Quantification

| Technique | Measurement Target | Principle | Coupled Technique | Key Advantage | Reference |

|---|---|---|---|---|---|

| Atomic Absorption (AAS) | Metal ion concentration. | Measures light absorption by atomized metal atoms. | Spectrophotometry | Simple, rapid, and applicable to a large number of metals. | epa.govnih.gov |

| Mass Spectrometry (MS) | Intact metal-EDTA complex and elemental metal. | Measures mass-to-charge ratio of ionized species. | IC, LC, GC, FIA | High specificity, element-specific detection, very low detection limits. | nih.govresearchgate.net |

Speciation Analysis of Edetate Trisodium (B8492382) Monohydrate in Complex Matrices

Speciation analysis, the process of identifying and quantifying the different chemical forms of an element, is critical for understanding the environmental impact and bioavailability of metals complexed with edetate. chromatographyonline.com The behavior and toxicity of a metal are highly dependent on its chemical form. researchgate.net

Determining the various metal-EDTA species in environmental matrices like water or soil requires sophisticated analytical approaches, often involving a combination of separation and detection techniques.

A primary methodology is the coupling of ion chromatography (IC) with inductively coupled plasma mass spectrometry (ICP-MS). nih.gov This hyphenated technique allows for the physical separation of different metal-EDTA complexes on an anion-exchange column, followed by highly sensitive, element-specific detection by ICP-MS. nih.govnih.gov This approach enables the quantification of complexes of metals such as aluminum, cadmium, copper, cobalt, manganese, nickel, lead, and zinc. nih.gov

Another powerful technique is ultra-performance liquid chromatography-quadrupole/time-of-flight mass spectrometry (UPLC-Q-TOF–MS). chromatographyonline.com This method, often using hydrophilic interaction liquid chromatography (HILIC) for separation, provides rapid and sensitive speciation analysis of complexes involving metals like nickel, lead, cobalt, iron, and calcium. chromatographyonline.com

Capillary electrophoresis (CE) also offers a fast method for analyzing edetate and its metal complexes with minimal sample pretreatment. acs.org Using direct UV detection, CE can separate and quantify complexes with metals like Ca(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Pb(II), and Fe(III), with detection limits in the micromolar range. acs.org

Conducting speciation analysis of edetate complexes in environmental samples presents significant challenges, primarily due to the very low concentrations of these species and the complexity of the sample matrix.

Low Concentrations: Environmental concentrations of edetate can be in the low µg/L range, requiring analytical methods with extremely low detection limits. humanjournals.comnih.gov This often pushes the limits of even sensitive instrumentation. researchgate.net

Matrix Interference: Environmental samples (e.g., wastewater, soil extracts) contain a multitude of other organic and inorganic compounds that can interfere with the separation and detection of the target metal-EDTA complexes. mtc-usa.com High concentrations of common ions like calcium and magnesium can compete for the edetate ligand, complicating the speciation profile. humanjournals.com

Complex Stability: The analytical process itself can sometimes disrupt the natural speciation of the sample. chromatographyonline.com Changes in pH, temperature, or exposure to the chromatographic stationary phase can cause the metal-EDTA complexes to dissociate or transform, leading to inaccurate results. oup.comnih.gov Maintaining the integrity of the complexes during separation is a critical requirement. nih.gov

Equilibrium Dynamics: In natural waters, metal-ligand exchange processes can be slow, meaning that the system may not be at thermodynamic equilibrium. This makes it difficult to predict speciation based on equilibrium calculations alone and necessitates direct measurement of the species present. researchgate.net

Lack of Standards: The availability of certified reference materials for all possible metal-EDTA species is limited, which can pose a challenge for accurate method validation and quantification.

Addressing these challenges often requires a combination of meticulous sample preparation, such as solid-phase extraction (SPE), with highly sensitive and selective hyphenated analytical techniques. humanjournals.com

Quality Control and Impurity Profiling in Edetate Trisodium Monohydrate Production

The production of this compound for pharmaceutical and other high-purity applications necessitates rigorous quality control measures to ensure its identity, strength, quality, and purity. A comprehensive impurity profiling strategy is crucial to identify and quantify any process-related impurities, degradation products, and contaminants. This section delves into the key aspects of quality control and impurity profiling in the manufacturing of this compound.

A number of analytical techniques are employed to control the quality of this compound. These include traditional methods like complexometric titrations for assay determination, as well as instrumental methods such as High-Performance Liquid Chromatography (HPLC), ion chromatography, and capillary electrophoresis for the separation and quantification of impurities. Spectroscopic methods like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for identification and structural elucidation. rjpdft.comselleckchem.com

Key Quality Control Parameters

The quality of this compound is assessed through a series of tests that evaluate its physical, chemical, and purity attributes. While specific monographs for this compound may not be as universally established as those for its disodium (B8443419) counterpart, the principles of quality control are similar and are often based on the standards set for other edetate salts.

| Parameter | Typical Specification | Analytical Method |

| Assay | ≥ 98% | Complexometric Titration, HPLC |

| pH (1% solution) | 7.0 - 9.0 | Potentiometry |

| Water Content | Monohydrate: ~4.5% | Karl Fischer Titration |

| Nitrilotriacetic Acid (NTA) | ≤ 0.1% | HPLC, Ion Chromatography |

| Heavy Metals | ≤ 10 ppm | ICP-MS, AAS |

| Appearance | White crystalline powder | Visual Inspection |

| Solubility | Freely soluble in water | Visual Inspection |

Interactive Data Table: Quality Control Specifications for this compound (Please note that these are typical values and may vary based on the specific grade and manufacturer.)

Impurity Profiling

Impurity profiling is a critical component of quality control, aimed at identifying and quantifying all potential impurities in the final product. Impurities in this compound can originate from various sources, including the raw materials, the manufacturing process, and degradation of the product upon storage.

Process-Related Impurities: The synthesis of ethylenediaminetetraacetic acid (EDTA) and its subsequent conversion to the trisodium salt can lead to the formation of several process-related impurities. bris.ac.ukumcs.pl The most common synthetic route involves the reaction of ethylenediamine (B42938) with formaldehyde (B43269) and a cyanide source, which can generate Nitrilotriacetic acid (NTA) as a significant byproduct. bris.ac.uk Other potential process-related impurities include:

Glycine: Arising from side reactions during the synthesis.

Iminodiacetic acid (IDA): An intermediate in the synthesis of EDTA.

Unreacted starting materials: Such as ethylenediamine and formaldehyde.

Degradation Products: this compound is generally stable under normal storage conditions. However, exposure to harsh conditions such as high temperatures or extreme pH can lead to degradation. The primary degradation pathway for EDTA and its salts involves the successive cleavage of the carboxymethyl groups. researchgate.net

Elemental Impurities: Elemental impurities, or heavy metals, can be introduced through raw materials, catalysts used in the synthesis, or from the manufacturing equipment. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH) Q3D, mandate a risk-based approach to control elemental impurities in drug products. innovareacademics.in Common elemental impurities of concern include lead, mercury, arsenic, and cadmium.

Analytical Techniques for Impurity Detection and Quantification

A range of analytical techniques are utilized for the comprehensive impurity profiling of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of edetate salts and their impurities. Due to the lack of a strong chromophore in the EDTA molecule, direct UV detection is challenging. A common approach involves pre-column derivatization with a metal ion, typically ferric (Fe³⁺) or cupric (Cu²⁺), to form a stable, UV-active complex. rjpdft.comnih.govresearchgate.netdemarcheiso17025.com This method allows for the sensitive and specific quantification of both edetate and NTA.

| Parameter | Value |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., methanol (B129727) or acetonitrile), often containing an ion-pairing agent. |

| Detection | UV at a wavelength suitable for the metal complex (e.g., 254 nm for Fe-EDTA). |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

Interactive Data Table: Typical HPLC Parameters for the Analysis of this compound (as metal complex)

Ion Chromatography (IC): Ion chromatography is another powerful technique for the analysis of ionic species like edetate and its impurities. It can be used for the direct determination of these compounds without the need for derivatization. innovacorporate.com

Capillary Electrophoresis (CE): CE offers high separation efficiency and is well-suited for the analysis of charged molecules like edetate and its impurities. It can be used for both qualitative and quantitative analysis.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Atomic Absorption Spectroscopy (AAS): These techniques are employed for the determination of trace elemental impurities with high sensitivity and specificity.

Research Findings

Numerous studies have focused on the development and validation of analytical methods for the quality control of edetate salts. Research has demonstrated the effectiveness of HPLC with pre-column derivatization for the routine analysis of edetate and the key impurity, NTA, in various matrices. rjpdft.comdemarcheiso17025.com Validation studies have established the linearity, accuracy, precision, and specificity of these methods in accordance with regulatory guidelines. nih.gov Furthermore, the synthesis of EDTA has been extensively studied, providing a clear understanding of the potential impurity profile and enabling the development of manufacturing processes that minimize the formation of byproducts. bris.ac.ukumcs.pl

Biomolecular Interactions and Research Applications of Edetate Trisodium Monohydrate

Molecular Mechanisms of Enzyme Inhibition and Deactivation

Edetate trisodium (B8492382) monohydrate is widely utilized in biochemistry and molecular biology to inhibit or deactivate metal-dependent enzymes. wikipedia.orgatamanchemicals.com This inhibitory action is primarily, but not exclusively, due to its strong chelating properties.

Inhibition of Metallopeptidases and Other Metal-Dependent Enzymes

The primary mechanism by which edetate trisodium monohydrate inhibits metallopeptidases and other metal-dependent enzymes is through the chelation of essential metal ion cofactors required for their catalytic activity. wikipedia.orgebi.ac.uk Many enzymes, including a wide range of metallopeptidases, rely on divalent cations such as zinc (Zn²⁺), magnesium (Mg²⁺), manganese (Mn²⁺), or calcium (Ca²⁺) for their structural integrity and function.

This compound effectively sequesters these metal ions from the enzyme's active site, rendering the enzyme inactive. ebi.ac.uksigmaaldrich.com The inhibition of metallopeptidases typically results from the removal of the zinc ion from the active site. ebi.ac.uksigmaaldrich.com This process can be slow if the metal ion is tightly bound to the enzyme. ebi.ac.uk The resulting metal-free apoenzyme is often unstable, but in some cases, it can be reactivated by the addition of appropriate metal ions. ebi.ac.uk

Research has demonstrated the efficacy of EDTA in inhibiting various metallopeptidases. For instance, studies have shown that 17% EDTA can significantly inhibit the activity of endogenous dentin matrix metalloproteinases (MMPs) within minutes of exposure. nih.gov This has implications in dental research for preserving the hybrid layer in resin-dentin bonding. nih.gov Similarly, calcium-EDTA has been shown to inhibit bacterial metallo-β-lactamases, potentiating the effects of antibiotics against resistant strains of Pseudomonas aeruginosa. nih.gov

Interactive Table: Examples of Metal-Dependent Enzymes Inhibited by this compound

| Enzyme Class | Specific Enzyme Example | Metal Cofactor | Inhibition Mechanism |

| Metallopeptidases | Matrix Metalloproteinases (MMPs) | Zinc (Zn²⁺) | Chelation of Zn²⁺ from the active site. wikipedia.orgebi.ac.uk |

| Cysteine Peptidases | Calpains | Calcium (Ca²⁺) | Chelation of Ca²⁺ required for activity. ebi.ac.uk |

| Metallo-β-Lactamases | IMP-1 | Zinc (Zn²⁺) | Removal of Zn²⁺, restoring antibiotic efficacy. nih.gov |

| Nucleases | DNases | Magnesium (Mg²⁺), Manganese (Mn²⁺) | Sequestration of essential divalent cations. mpbio.com |

Non-Chelation Dependent Inhibitory Effects on Specific Enzymes

Interestingly, research has revealed that this compound can inhibit certain enzymes through mechanisms independent of metal ion chelation. wikipedia.orgnih.gov These findings challenge the traditional view of EDTA as a biochemically inert metal scavenger. wikipedia.org

Studies have shown that EDTA can act as a selective inhibitor against dNTP hydrolyzing enzymes like Taq polymerase, dUTPase, and MutT. wikipedia.orgnih.gov In these cases, EDTA has been found to bind directly to the enzyme, often at or near the nucleotide-binding site, thereby competitively inhibiting the enzyme's activity. nih.gov Isothermal titration calorimetry has confirmed the direct, exothermic binding of EDTA to these enzymes with high affinity. nih.gov

Furthermore, EDTA has been reported to inhibit human liver arginase and horseradish peroxidase through non-chelating mechanisms. wikipedia.orgnih.gov In the case of horseradish peroxidase, EDTA acts as an electron donor, competitively inhibiting the oxidation of other substrates. nih.gov These discoveries underscore the importance of considering direct enzyme-inhibitor interactions when using EDTA in enzymatic assays. wikipedia.org

Cell and Tissue Culture Applications in Research

In cell and tissue culture, this compound is an indispensable reagent, primarily used for detaching adherent cells and preventing cell aggregation. wikipedia.org

Role in Cell Detachment and Prevention of Cell Aggregation

Adherent cells in culture are attached to the substrate and to each other through various cell adhesion molecules, many of which are dependent on calcium ions (Ca²⁺). wikipedia.orgpurmabiologics.com Cadherins, a major class of cell-cell adhesion proteins, require Ca²⁺ to maintain their structure and function. wikipedia.org